5-アミノ-2,3-ジメチル-2,3-ジヒドロフタラジン-1,4-ジオン

説明

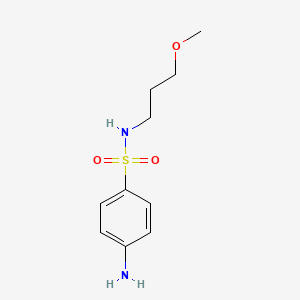

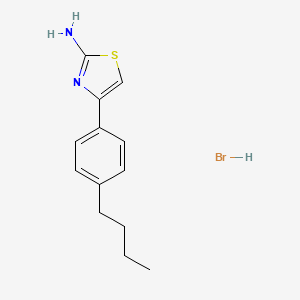

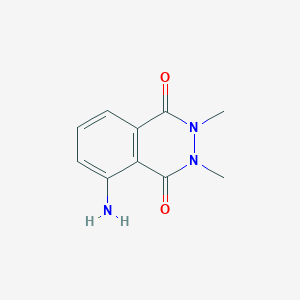

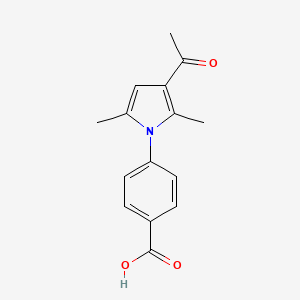

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is known for its unique structure, which includes an amino group and two methyl groups attached to a dihydrophthalazine ring. It is often used in various scientific research applications due to its interesting chemical properties.

科学的研究の応用

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

作用機序

Target of Action

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, primarily targets oxidizing agents . These agents include hydrogen peroxide and hypochlorite, which play crucial roles in various biochemical processes, including immune responses and cellular signaling .

Mode of Action

Luminol interacts with its targets through a chemiluminescent reaction . When Luminol is oxidized by an oxidizing agent in the presence of a catalyst (often a metal ion like iron or copper), it produces an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . This light emission is the basis for its use in forensic science to detect blood traces, as the iron in hemoglobin acts as a catalyst.

Biochemical Pathways

The primary biochemical pathway affected by Luminol is the oxidative pathway . The oxidation of Luminol leads to the formation of 3-aminophthalate, which is responsible for the emission of blue light. This pathway is crucial in various diagnostic and analytical applications, where the presence of specific oxidizing agents needs to be detected .

Pharmacokinetics

The pharmacokinetics of Luminol involve its absorption, distribution, metabolism, and excretion (ADME) properties. Luminol is typically administered topically or in solution form for analytical purposes. It is rapidly absorbed and distributed to the target site. The compound is metabolized primarily in the liver and excreted through the kidneys. Its bioavailability is influenced by the presence of catalysts and the pH of the environment .

Result of Action

At the molecular level, the action of Luminol results in the emission of light . This chemiluminescent reaction is highly sensitive and can detect minute quantities of oxidizing agents. At the cellular level, this reaction can be used to monitor oxidative stress and other related cellular processes .

Action Environment

The efficacy and stability of Luminol are influenced by several environmental factors, including pH, temperature, and the presence of catalysts . Optimal chemiluminescence occurs in a slightly alkaline environment (pH 8-10). Higher temperatures can increase the reaction rate but may also lead to the degradation of Luminol. The presence of metal ions like iron and copper significantly enhances the reaction, making it more efficient .

生化学分析

Biochemical Properties

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with peroxidase enzymes, facilitating chemiluminescent reactions. The nature of these interactions involves the oxidation of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione by peroxidase in the presence of hydrogen peroxide, resulting in the emission of light. This property is widely utilized in various assays and diagnostic applications .

Cellular Effects

The effects of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione on cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to generate reactive oxygen species (ROS) during its chemiluminescent reaction can lead to oxidative stress, impacting cellular metabolism and signaling pathways . This oxidative stress can modulate the expression of genes involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, undergoing oxidation to produce light. This reaction involves the transfer of electrons from the compound to the enzyme, resulting in the formation of an excited state intermediate that emits light upon returning to the ground state . Additionally, the generation of ROS during this process can lead to enzyme inhibition or activation, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the chemiluminescent activity of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione can decrease over time due to degradation, impacting its efficacy in assays . Long-term exposure to the compound can also lead to sustained oxidative stress, affecting cellular homeostasis.

Dosage Effects in Animal Models

The effects of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical assays without causing significant toxicity. At high doses, it can induce toxic effects due to excessive ROS generation, leading to oxidative damage in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired chemiluminescent response without adverse effects.

Metabolic Pathways

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is involved in metabolic pathways that include its interaction with peroxidase enzymes. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of light-emitting intermediates. This process is part of the broader metabolic pathway of oxidative stress response, where the compound’s activity can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its biochemical effects. The distribution of the compound can also affect its accumulation in tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with peroxidase enzymes and other biomolecules, optimizing its chemiluminescent activity . The precise localization also ensures that the compound’s effects are confined to specific cellular regions, minimizing potential off-target effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

類似化合物との比較

Similar Compounds

5-Amino-2,3-dihydrophthalazine-1,4-dione: A closely related compound with similar structural features.

2,3-Dimethyl-1,4-phthalazinedione: Another similar compound with slight variations in the functional groups.

Uniqueness

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

特性

IUPAC Name |

5-amino-2,3-dimethylphthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBHUKKNHLIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587933 | |

| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873967-42-1 | |

| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)